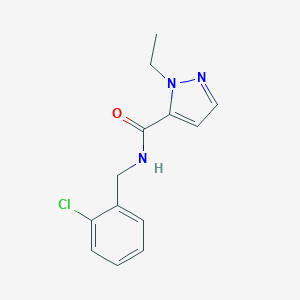
1-Benzhydryl-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized for its potential application in the field of pharmacology. This compound has shown promising results in various studies, and its potential for future research is enormous.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist and inhibit the reuptake of serotonin. This action may lead to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
1-Benzhydryl-4-(2-thienylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-Benzhydryl-4-(2-thienylcarbonyl)piperazine is that it has shown promising results in various studies, indicating its potential for future research. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-Benzhydryl-4-(2-thienylcarbonyl)piperazine. One potential direction is to study its potential as a treatment for depression, anxiety, and other psychiatric disorders. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments for these disorders. Additionally, further studies could be conducted to explore the potential side effects and toxicity of this compound in order to ensure its safety for human use.
Synthesis Methods
The synthesis of 1-Benzhydryl-4-(2-thienylcarbonyl)piperazine involves the reaction of benzhydryl chloride with 2-thiophenecarbonyl chloride in the presence of piperazine. The reaction takes place in anhydrous conditions and requires a solvent such as tetrahydrofuran. The yield of the reaction is moderate, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
1-Benzhydryl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential application in the field of pharmacology. It has shown promising results in various studies, including its potential as a dopamine receptor antagonist and its ability to inhibit the reuptake of serotonin. It has also been studied for its potential application in the treatment of depression, anxiety, and other psychiatric disorders.
properties
CAS RN |
5530-76-7 |
|---|---|
Product Name |
1-Benzhydryl-4-(2-thienylcarbonyl)piperazine |
Molecular Formula |
C22H22N2OS |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H22N2OS/c25-22(20-12-7-17-26-20)24-15-13-23(14-16-24)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2 |
InChI Key |
LXQAURWRRYXFJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)

![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)